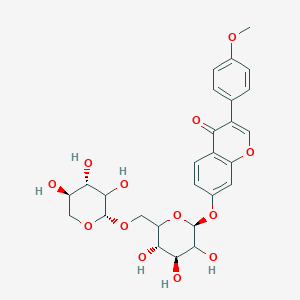

Kushenol O

Description

Properties

Molecular Formula |

C27H30O13 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19?,21+,22-,23+,24?,25?,26+,27-/m1/s1 |

InChI Key |

YKLQOTMQENGJJX-MDTXFADZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@H]([C@@H](C(O4)CO[C@H]5C([C@H]([C@@H](CO5)O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Kushenol O and its related flavonoids, a class of prenylated compounds isolated from the roots of Sophora flavescens. These compounds have garnered significant attention in the scientific community for their diverse pharmacological effects, ranging from anti-inflammatory and antioxidant to anticancer and enzyme-inhibitory activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising natural products.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various Kushenol compounds and related flavonoids, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Kushenol Flavonoids against Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Kushenol A | A549 (Non-small-cell lung cancer) | Cytotoxicity | 5.3 µg/mL | [1] |

| NCI-H226 (Non-small-cell lung cancer) | Cytotoxicity | 20.5 µg/mL | [1] | |

| BEAS-2B (Normal human lung) | Cytotoxicity | 57.2 µg/mL | [1] | |

| Kushenol Z | A549 (Non-small-cell lung cancer) | Proliferation Inhibition | Dose-dependent | [2] |

| NCI-H226 (Non-small-cell lung cancer) | Proliferation Inhibition | Dose-dependent | [2] | |

| Sophoraflavanone G | Non-small-cell lung cancer cells | Cytotoxicity | Potent | [2] |

| Kushenol A | Breast cancer cells | Proliferation Suppression | 4–32 μM (time- and concentration-dependent) | [3] |

Table 2: Enzyme Inhibition by Kushenol Flavonoids

| Compound | Enzyme | Inhibition Type | IC50 Value | Ki Value | Reference |

| Kushenol A | Tyrosinase | Non-competitive | 1.1 ± 0.7 µM | 0.4 µM | [1][4] |

| 8-prenylkaempferol | Tyrosinase | - | 2.4 ± 1.1 µM | - | [4] |

| Kushenol C | Tyrosinase | - | > 10 µM | - | [4] |

| Kushenol A | α-glucosidase | - | 45 µM | 6.8 µM | [1] |

| Kushenol A | β-amylase | - | - | - | [1] |

Table 3: Antioxidant Activity of Kushenol A

| Assay | Activity | IC50 Value | Reference |

| ABTS+ radical scavenging | Potent inhibitory activity | 9.7 ± 0.1 µM | [1] |

Key Signaling Pathways Modulated by Kushenol Flavonoids

Kushenol flavonoids exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Anti-inflammatory and Antioxidant Pathways of Kushenol C

Kushenol C has been shown to suppress inflammation and oxidative stress through the modulation of several key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Kushenol C inhibits the production of inflammatory mediators by suppressing the activation of NF-κB, STAT1, and STAT6.[5][6] It also upregulates the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[5][6] In HaCaT cells, Kushenol C protects against oxidative stress-induced cell death by activating the PI3K/Akt/Nrf2 signaling pathway.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of Kushenol O: An Analysis of a Scientific Enigma and a Review of Its Congeners

An extensive review of scientific literature reveals a significant gap in the pharmacological characterization of Kushenol O, a prenylated flavonoid from the medicinal plant Sophora flavescens. Despite the well-documented therapeutic activities of its numerous isomers, this compound remains largely unstudied, presenting both a challenge and an opportunity for natural product researchers and drug development professionals. This technical guide provides a comprehensive overview of the known therapeutic potential of the broader Kushenol family, offering a predictive framework for the prospective bioactivities of this compound.

The roots of Sophora flavescens, known as "Kushen" in traditional Chinese medicine, are a rich source of bioactive flavonoids, many of which are classified as Kushenols. These compounds have garnered considerable interest for their diverse pharmacological effects, ranging from anti-cancer to anti-inflammatory and antioxidant properties. While isomers such as Kushenol A, C, I, and Z have been the subject of numerous studies, this compound is conspicuously absent from the current body of scientific literature regarding its therapeutic potential.

This review will synthesize the available data on the well-researched Kushenol congeners to provide a detailed technical guide for researchers. The presented data on experimental protocols, quantitative biological activity, and cellular signaling pathways for other Kushenols can serve as a foundational blueprint for the future investigation of this compound.

Anti-Cancer Potential: A Common Trait Among Kushenols

Several Kushenol compounds have demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, suggesting that anti-cancer activity is a hallmark of this flavonoid subclass.

Kushenol A: Targeting Breast Cancer via PI3K/AKT/mTOR Signaling

Kushenol A has been identified as a potent inhibitor of breast cancer cell proliferation.[1] Its mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth and survival.[1]

Table 1: Anti-proliferative Activity of Kushenol A

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Kushenol A | MCF-7 | Cell Counting Kit-8 (CCK-8) | IC50 | 4-32 µM (time and concentration-dependent) | [1] |

| Kushenol A | MDA-MB-231 | Cell Counting Kit-8 (CCK-8) | IC50 | 4-32 µM (time and concentration-dependent) |[1] |

Experimental Protocol: Cell Proliferation Assay (CCK-8)

-

Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were seeded into 96-well plates. Following a 24-hour incubation period, the cells were treated with a range of Kushenol A concentrations (0.5–32 μM) for 24, 48, and 72 hours.[1]

-

Analysis: Cell viability was assessed by adding 10 μL of CCK-8 solution to each well and incubating for 2 hours. The absorbance at 450 nm was then quantified using a microplate reader.[1]

Signaling Pathway Diagram: Kushenol A in Breast Cancer

Caption: Kushenol A inhibits the PI3K/AKT/mTOR pathway in breast cancer cells.

Kushenol Z: Inducing Apoptosis in Non-Small-Cell Lung Cancer

Kushenol Z has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells.[2] Its anti-cancer effects are mediated through the inhibition of phosphodiesterase (PDE) and Akt, which subsequently impacts the mTOR signaling pathway.[2]

Table 2: Cytotoxicity of Kushenol Z

| Compound | Cell Line | Assay Type | Endpoint | Result (µg/mL) | Reference |

|---|---|---|---|---|---|

| Kushenol Z | A549 | CCK-8 | IC50 | ~5 | [2] |

| Kushenol Z | NCI-H226 | CCK-8 | IC50 | ~5 |[2] |

Experimental Protocol: Western Blot Analysis for Signaling Pathway Elucidation

-

Cell Lysis: A549 lung cancer cells were treated with Kushenol Z for 24 hours. Post-treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample were resolved by SDS-PAGE and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated PRAS40 (p-PRAS40), and total PRAS40. Following washes, the membrane was incubated with a corresponding secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Signaling Pathway Diagram: Kushenol Z in NSCLC

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kushenol O in the Inhibition of mTOR Signaling Pathways: A Technical Guide

Abstract

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy.[1] Natural flavonoids extracted from medicinal plants have shown promise as mTOR inhibitors. This technical guide explores the potential role of Kushenol O, a flavonoid derived from Sophora flavescens, in the inhibition of the mTOR signaling pathway. While direct evidence for this compound is emerging, this document draws upon extensive research on related compounds, Kushenol A and Kushenol Z, to provide a comprehensive overview of the mechanisms, experimental validation, and future research directions. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to mTOR Signaling

The mTOR pathway is a complex signaling network that integrates intracellular and extracellular signals to regulate cellular metabolism and growth.[1] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] mTORC1, the better-characterized complex, controls protein synthesis by phosphorylating key downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] The PI3K/Akt pathway is a classical upstream activator of mTORC1.[4] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5]

Kushenols are a class of prenylated flavonoids isolated from the roots of Sophora flavescens, a plant used in traditional medicine for various ailments, including cancer.[6][7] While several Kushenol compounds have been identified, research into their specific anticancer mechanisms is ongoing. This guide will focus on the evidence suggesting the role of this class of compounds as mTOR pathway inhibitors.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Axis

Research on Kushenol A and Kushenol Z has demonstrated their ability to suppress the PI3K/Akt/mTOR signaling pathway.[4][6] The primary mechanism appears to be the inhibition of Akt phosphorylation.[4][6] Akt, a serine/threonine kinase, is a central node in the pathway that, when phosphorylated (activated), leads to the activation of mTORC1.[6]

Studies on breast cancer cells have shown that Kushenol A treatment leads to a dose-dependent reduction in the phosphorylation of both Akt and mTOR, without affecting the total protein levels of Akt and mTOR.[4][8] Similarly, in non-small-cell lung cancer (NSCLC) cells, Kushenol Z was found to attenuate the phosphorylation of Akt.[6] This inhibition of Akt activity prevents the subsequent activation of mTOR and its downstream targets.

Furthermore, Kushenol Z has been shown to inhibit the mTOR pathway through a dual mechanism involving not only the inhibition of Akt but also the inhibition of cAMP-phosphodiesterase (PDE), which leads to increased PKA activity and subsequent mTOR inhibition.[3][6]

Quantitative Data on Kushenol Activity

The following table summarizes the quantitative data extracted from studies on Kushenol A and Z, demonstrating their effects on cell proliferation and the mTOR pathway.

| Compound | Cell Line(s) | Concentration Range | Assay | Observed Effect | Citation(s) |

| Kushenol A | MDA-MB-231, MCF-7, BT474 (Breast Cancer) | 4–32 μM | CCK-8, Western Blot | Suppressed cell proliferation in a time- and concentration-dependent manner. Reduced phosphorylation of Akt and mTOR. | [4][8] |

| Kushenol Z | A549, NCI-H226 (Non-Small-Cell Lung Cancer) | 5-6 μg/mL | CCK-8, Western Blot | Inhibited cell proliferation. Downregulated the phosphorylation of Akt, PRAS40, and p70 S6 kinase. | [3] |

| This compound | Papillary Thyroid Carcinoma Cells | Not Specified | CCK-8, EdU Assay | Inhibits cell proliferation and promotes apoptosis. | [9] |

Note: The study on this compound did not directly investigate the mTOR pathway but focused on the GALNT7/NF-κB axis. Further research is needed to link this compound's anti-proliferative effects directly to mTOR inhibition.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the effects of Kushenols on the mTOR pathway.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

-

Cell Seeding: Plate cells (e.g., A549 or MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[4][11]

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other Kushenols) for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[4][11]

-

Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (to a final concentration of 0.5 mg/mL) to each well.[4][10]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[10]

-

Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4][10]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated forms of mTOR pathway components.[12][13]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[13]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample loading buffer and heat at 95°C for 5 minutes.[13][14]

-

Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[2][13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.[13]

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that flavonoids of the Kushenol class, specifically Kushenol A and Z, are potent inhibitors of the mTOR signaling pathway, primarily through the suppression of Akt phosphorylation.[4][6] These findings provide a strong rationale for investigating this compound as a potential therapeutic agent targeting this critical cancer pathway. While preliminary studies have confirmed the anti-proliferative and pro-apoptotic effects of this compound in cancer cells, its direct interaction with the mTOR pathway remains to be explicitly demonstrated.[9]

Future research should focus on:

-

Direct mTOR Inhibition Assays: Performing in vitro kinase assays to determine if this compound directly inhibits mTORC1 or mTORC2 activity.[2]

-

Comprehensive Pathway Analysis: Using Western blotting to analyze the phosphorylation status of a wider range of mTOR upstream and downstream targets (e.g., PI3K, PDK1, 4E-BP1) in this compound-treated cells.

-

In Vivo Studies: Evaluating the anti-tumor efficacy of this compound in xenograft animal models and correlating the findings with mTOR pathway inhibition in tumor tissues.[4]

-

Structure-Activity Relationship: Comparing the inhibitory activities of different Kushenol derivatives to identify the key structural features required for potent mTOR pathway inhibition.

By elucidating the precise mechanism of action of this compound, the scientific community can better assess its potential for development as a novel anticancer therapeutic.

References

- 1. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 7. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. jrmds.in [jrmds.in]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. cdn.origene.com [cdn.origene.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Investigating the Anti-inflammatory Properties of Kushenol O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kushenol O, a prenylated flavonoid isolated from Sophora flavescens, is emerging as a compound of significant interest for its potential immunomodulatory and anti-inflammatory activities. Current research, primarily in the context of oncology, has identified its capacity to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This technical guide synthesizes the existing, albeit limited, scientific literature on this compound's anti-inflammatory properties, providing a detailed overview of its mechanism of action, relevant experimental protocols, and comparative data from structurally similar kushenol compounds. While direct quantitative data on the inhibition of classical inflammatory markers by this compound is not yet widely available, its demonstrated influence on the NF-κB axis suggests a promising area for future investigation in the field of inflammation research and drug development. This document aims to provide a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Introduction

Sophora flavescens, a plant used in traditional medicine, is a rich source of bioactive flavonoids, among which the kushenol family has garnered considerable attention for its diverse pharmacological activities. While several kushenols, such as Kushenol C and Kushenol I, have been more extensively studied for their anti-inflammatory effects, this compound is a newer entrant with intriguing biological properties. The primary known mechanism of action for this compound's immunomodulatory effects is its regulation of the NF-κB signaling pathway[1]. The NF-κB pathway is a critical regulator of innate and adaptive immunity and is implicated in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, the ability of this compound to modulate this pathway positions it as a compelling candidate for further anti-inflammatory research.

Mechanism of Action: Regulation of the NF-κB Signaling Pathway

The principal evidence for this compound's anti-inflammatory potential stems from its ability to regulate the NF-κB signaling axis. In a study focused on papillary thyroid carcinoma, this compound was shown to influence this pathway, which is known to be a pivotal mediator of inflammation[1]. The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators.

While the precise molecular interactions of this compound with the components of the NF-κB pathway are still under investigation, its demonstrated regulatory effect suggests that it may inhibit one or more key steps in this cascade, thereby downregulating the expression of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

To date, specific quantitative data on the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by this compound has not been extensively reported in the scientific literature. However, studies on structurally related kushenols provide valuable context for its potential anti-inflammatory efficacy.

Table 1: Anti-inflammatory Activity of Kushenol C in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Concentration of Kushenol C | % Inhibition / Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | 50 µM | Significant Inhibition | [2] |

| Nitric Oxide (NO) | 100 µM | Stronger Inhibition | [2] |

| Prostaglandin E2 (PGE2) | 50 µM | Dose-dependent decrease | [3] |

| Prostaglandin E2 (PGE2) | 100 µM | Dose-dependent decrease | [3] |

| Interleukin-6 (IL-6) | 50 µM | Dose-dependent decrease | [3] |

| Interleukin-6 (IL-6) | 100 µM | Dose-dependent decrease | [3] |

| Interleukin-1β (IL-1β) | 50 µM | Dose-dependent decrease | [3] |

| Interleukin-1β (IL-1β) | 100 µM | Dose-dependent decrease | [3] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 µM | Dose-dependent decrease | [3] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 100 µM | Dose-dependent decrease | [3] |

| Interferon-β (IFN-β) | 50 µM | Dose-dependent decrease | [3] |

| Interferon-β (IFN-β) | 100 µM | Dose-dependent decrease |[3] |

Table 2: Anti-inflammatory Activity of Kushenol I in a DSS-Induced Colitis Mouse Model

| Inflammatory Mediator | Effect of Kushenol I | Reference |

|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Significant reduction in colon and serum | [4] |

| Interleukin-6 (IL-6) | Significant reduction in colon and serum | [4] |

| Interleukin-1β (IL-1β) | Significant reduction in colon and serum | [4] |

| Interleukin-17 (IL-17) | Significant reduction in colon | [4] |

| Interleukin-10 (IL-10) | Substantial increase in colon and serum |[4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities, based on the available literature.

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent in vitro experiments.

-

Cell Line: Papillary thyroid carcinoma (PTC) cell lines or other relevant cell types (e.g., RAW264.7 macrophages).

-

Procedure:

-

Seed cells in a 96-well plate at a specified density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA expression levels of target genes, such as those involved in the NF-κB pathway or pro-inflammatory cytokines.

-

Procedure:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

-

Perform real-time PCR using gene-specific primers for the target genes and a housekeeping gene (for normalization).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

-

Cell Proliferation Assay (EdU)

The 5-ethynyl-2'-deoxyuridine (EdU) assay is a method to assess DNA synthesis and, consequently, cell proliferation.

-

Procedure:

-

Culture cells in the presence of various concentrations of this compound.

-

Add EdU to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Detect the incorporated EdU using a fluorescent-azide coupling reaction (Click-iT chemistry).

-

Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.

-

Future Directions and Conclusion

The current body of research provides a compelling, albeit preliminary, case for the anti-inflammatory potential of this compound. Its demonstrated ability to regulate the NF-κB signaling pathway is a significant finding that warrants further in-depth investigation. Future research should prioritize elucidating the precise molecular targets of this compound within the NF-κB cascade.

Furthermore, there is a clear need for studies utilizing classical in vitro and in vivo models of inflammation to quantify the effects of this compound on a broader range of inflammatory mediators. Such studies would involve treating macrophage cell lines like RAW264.7 with lipopolysaccharide (LPS) to induce an inflammatory response and then measuring the inhibitory effects of this compound on the production of nitric oxide, prostaglandins, and key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In vivo studies using models of acute and chronic inflammation would also be invaluable in assessing the therapeutic potential of this compound.

References

- 1. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Anti-Cancer Properties of Kushenol O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol O, a flavonoid isolated from Sophora flavescens, has emerged as a promising natural compound with notable anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its effects on cell proliferation, apoptosis, and cell cycle regulation. This document details the experimental methodologies used to elucidate these properties and outlines the key signaling pathways involved, primarily focusing on its impact on papillary thyroid carcinoma (PTC). While research into this compound is ongoing, this guide consolidates the existing data to support further investigation and potential therapeutic development.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer effects. Within this class, prenylated flavonoids have garnered significant attention for their enhanced bioactivity. This compound, a novel prenylated flavonoid extracted from the medicinal plant Sophora flavescens, has demonstrated significant anti-cancer potential. This guide will delve into the technical details of its anti-proliferative, pro-apoptotic, and cell cycle inhibitory activities, with a specific focus on its action in cancer cells.

Anti-Cancer Effects of this compound

Current research indicates that this compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest.

Inhibition of Cancer Cell Proliferation

Studies have shown that this compound can inhibit the proliferation of cancer cells. While specific IC50 values for this compound are not yet widely published, research on papillary thyroid carcinoma (PTC) cells has confirmed its ability to reduce cell viability.[1] This anti-proliferative effect is a critical first indicator of its potential as an anti-cancer agent.

Induction of Apoptosis

This compound has been found to be a potent inducer of apoptosis in cancer cells.[1] Apoptosis is a regulated process of cell death that is often dysregulated in cancer, allowing for uncontrolled cell growth. The ability of this compound to reactivate this process is a key component of its therapeutic potential.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest, specifically in the G1 phase.[1] By halting the cell cycle, this compound prevents cancer cells from progressing through the necessary stages for division, thereby inhibiting tumor growth.

Quantitative Data on the Anti-Cancer Effects of this compound

A comprehensive summary of the quantitative data regarding the anti-cancer effects of this compound is presented below. It is important to note that research on this compound is still in its early stages, and as such, a complete dataset across a wide range of cancer cell lines is not yet available. The following tables are based on the currently accessible research and will be updated as more data is published.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Assay Method | Reference |

| Papillary Thyroid Carcinoma (PTC) Cells | Thyroid Cancer | Data not available | Not specified | CCK-8 Assay | [1] |

Further research is required to determine the specific IC50 values of this compound in various cancer cell lines.

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | This compound Concentration | Percentage of Apoptotic Cells | Assay Method | Reference |

| Papillary Thyroid Carcinoma (PTC) Cells | Thyroid Cancer | Not specified | Not specified | Not specified | [1] |

Quantitative data on the percentage of apoptotic cells induced by specific concentrations of this compound are needed.

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cell Line | Cancer Type | This compound Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Papillary Thyroid Carcinoma (PTC) Cells | Thyroid Cancer | Not specified | Increased | Not specified | Not specified | [1] |

Detailed cell cycle distribution percentages at various concentrations of this compound are a subject for future studies.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are underpinned by its ability to modulate specific intracellular signaling pathways. The primary pathway identified to date is the GALNT7/NF-κB axis.

The GALNT7/NF-κB Signaling Axis

Research in papillary thyroid carcinoma has indicated that this compound may exert its anti-tumor effects by inhibiting the expression of GALNT7, which in turn regulates the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. By modulating this pathway, this compound can influence multiple facets of cancer progression.

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-cancer properties of this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle control.

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating with various concentrations of this compound for a specified time. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.

Materials:

-

Cancer cell lines treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cancer cells with desired concentrations of this compound for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Conclusion and Future Directions

This compound has demonstrated promising anti-cancer properties, including the inhibition of cell proliferation, induction of apoptosis, and G1 phase cell cycle arrest in cancer cells. The modulation of the GALNT7/NF-κB signaling pathway appears to be a key mechanism underlying these effects. However, the field requires more extensive research to fully elucidate its therapeutic potential.

Future studies should focus on:

-

Determining the IC50 values of this compound in a broad panel of cancer cell lines to understand its potency and selectivity.

-

Quantifying the dose-dependent effects on apoptosis and cell cycle distribution to establish a clear therapeutic window.

-

Elucidating the detailed molecular mechanism within the NF-κB pathway and exploring other potential signaling pathways affected by this compound.

-

Conducting in vivo studies in animal models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

The continued investigation of this compound holds significant promise for the development of novel, plant-derived anti-cancer therapies. This technical guide serves as a foundational resource for researchers dedicated to advancing this important area of study.

References

The Modulatory Role of Kushenol O on PI3K/AKT Signaling in Oncogenesis: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the emerging anti-cancer therapeutic agent, Kushenol O, and its intricate relationship with the PI3K/AKT signaling pathway in cancer cells. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel molecularly targeted therapies.

Executive Summary

This compound, a flavonoid extracted from Sophora flavescens, has demonstrated notable anti-tumor properties. While direct evidence exclusively detailing this compound's impact on the PI3K/AKT pathway is still under investigation, extensive research on its structural analogs, Kushenol A and Kushenol Z, provides compelling evidence for its potential mechanism of action through this critical signaling cascade. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a pivotal regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This guide synthesizes the current understanding of how Kushenol compounds modulate this pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to facilitate further research and drug development efforts. One study has indicated that this compound's anti-proliferative and pro-apoptotic effects in papillary thyroid carcinoma are mediated through the GALNT7/NF-κB axis.[1]

The PI3K/AKT Signaling Pathway in Cancer

The PI3K/AKT signaling pathway is a central node in cellular signaling, responding to a myriad of extracellular and intracellular stimuli to govern fundamental cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating a wide range of cellular functions critical for cancer progression, including:

-

Cell Survival: AKT phosphorylates and inactivates pro-apoptotic proteins such as Bad and regulates the transcription of survival genes.

-

Cell Proliferation and Growth: A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, promotes protein synthesis and cell growth.

-

Cell Cycle Progression: AKT can influence the cell cycle by phosphorylating and inactivating cell cycle inhibitors like p21 and p27.

Dysregulation of the PI3K/AKT pathway, often through mutations in key components like PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in human cancers, making it a prime target for therapeutic intervention.

Kushenol Compounds as Modulators of PI3K/AKT Signaling

Studies on Kushenol A and Kushenol Z have elucidated their inhibitory effects on the PI3K/AKT pathway in various cancer cell lines.

Kushenol A in Breast Cancer

Research has demonstrated that Kushenol A suppresses the proliferation and induces apoptosis in breast cancer cells by directly targeting the PI3K/AKT/mTOR signaling pathway.[2][3][4] Treatment with Kushenol A leads to a dose-dependent reduction in the phosphorylation of key pathway components, AKT and mTOR, without affecting their total protein levels.[2][4] This inhibition of the PI3K/AKT/mTOR axis results in G0/G1 phase cell cycle arrest and the induction of apoptosis.[2][4]

Kushenol Z in Non-Small-Cell Lung Cancer

In non-small-cell lung cancer (NSCLC) cells, Kushenol Z has been shown to inhibit the mTOR pathway, a critical downstream effector of AKT.[5] This inhibition is mediated, at least in part, by the attenuation of Akt activity.[5] The pro-apoptotic effects of Kushenol Z in NSCLC cells are linked to the upregulation of the Bax/Bcl-2 ratio and the activation of caspases, events that can be influenced by the PI3K/AKT pathway's control over cell survival.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Kushenol A, demonstrating its efficacy in inhibiting cancer cell proliferation and modulating the PI3K/AKT pathway.

| Cell Line | Treatment Duration | IC50 (µM) | Effect on Cell Viability |

| MDA-MB-231 | 48h | ~16 | Dose-dependent decrease in cell viability. |

| MCF-7 | 48h | ~20 | Significant reduction in cell proliferation at 4-32 µM. |

| BT474 | 48h | ~25 | Time and dose-dependent inhibition of cell growth. |

Table 1: Inhibitory Concentration (IC50) of Kushenol A on Breast Cancer Cell Lines.

| Cell Line | Kushenol A Conc. (µM) | Target Protein | Change in Phosphorylation |

| MDA-MB-231 | 4, 8, 16 | p-AKT | Dose-dependent decrease |

| MDA-MB-231 | 4, 8, 16 | p-mTOR | Dose-dependent decrease |

Table 2: Effect of Kushenol A on PI3K/AKT Pathway Protein Phosphorylation.

| Cell Line | Kushenol A Conc. (µM) | Cell Cycle Phase | % of Cells in Phase |

| MDA-MB-231 | 0 | G0/G1 | ~45% |

| MDA-MB-231 | 8 | G0/G1 | ~60% |

| MDA-MB-231 | 16 | G0/G1 | ~75% |

Table 3: Impact of Kushenol A on Cell Cycle Distribution in MDA-MB-231 Cells.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the PI3K/AKT signaling pathway and the proposed points of intervention by Kushenol compounds, as well as a typical experimental workflow for assessing these effects.

Caption: PI3K/AKT signaling pathway with hypothesized inhibition by this compound.

References

- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - ProQuest [proquest.com]

- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kushenol O: Unveiling Its Chemical Landscape and Biological Significance

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our comprehensive investigation into the chemical structure and properties of Kushenol O has revealed a significant scarcity of available scientific literature, experimental data, and public records specifically pertaining to this compound. While the "Kushenol" family of flavonoids, isolated from plants such as Sophora flavescens, encompasses a range of well-studied molecules like Kushenol A, C, and F, "this compound" remains an enigmatic entity within this class.

The following guide is structured to address the core requirements of your request. However, due to the limited information on this compound, we will provide a detailed overview of the general characteristics of Kushenols as a class, with specific, data-rich examples from closely related and well-documented members. This approach aims to provide a valuable and technically robust resource, while transparently acknowledging the current knowledge gap regarding this compound. We will proceed by presenting the available information for other Kushenols to illustrate the type of data that would be essential for a complete understanding of this compound, should it become available in the future.

Chemical Structure and Properties of the Kushenol Class

Kushenols are a series of prenylated flavonoids, characterized by a C15 skeleton with two aromatic rings and a heterocyclic ring, and substituted with one or more isoprenoid side chains. The general structure contributes to their typically low water solubility and bitter taste. They are often isolated as yellow to brown crystalline solids.

For illustrative purposes, the chemical properties of several well-characterized Kushenols are summarized below.

| Property | Kushenol A[1] | Kushenol B[2] | Kushenol C[3] | Kushenol W[4] |

| Molecular Formula | C₂₅H₂₈O₅ | C₃₀H₃₆O₆ | C₂₅H₂₆O₇ | C₂₁H₂₂O₇ |

| Molecular Weight | 408.5 g/mol | 492.6 g/mol | 438.5 g/mol | 386.4 g/mol |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | 2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Isolation and Purification of Kushenols from Sophora flavescens

The primary source of Kushenols is the root of Sophora flavescens. The general workflow for their isolation is a multi-step process involving extraction and chromatography.

Experimental Protocol: Isolation of Kushenol C

The following protocol for the isolation of Kushenol C from Sophora flavescens is adapted from a study by Wang et al. (2023)[5].

-

Extraction: The dried roots of Sophora flavescens are extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to yield different fractions.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography using a chloroform-methanol gradient system to yield multiple sub-fractions.

-

Further Purification: The targeted fraction is then further purified using C-18 column chromatography with a water-methanol gradient system to yield the pure Kushenol C compound.

Spectroscopic Characterization

The structural elucidation of Kushenols is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For instance, in the characterization of Kushenol C, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the flavonoid backbone and the prenyl side chains[5]. The ¹³C NMR spectrum provides information on the carbon skeleton, including the carbonyl carbon of the chromen-4-one ring system and the olefinic carbons of the prenyl groups[5].

Table 2: Illustrative ¹³C NMR Data for Kushenol C [5]

| Carbon Atom | Chemical Shift (δC, ppm) |

| C-4 | 181.4 |

| C-7 | 162.7 |

| C-8a | 162.1 |

| C-4' | 161.4 |

| C-2' | 159.7 |

| C-5 | 156.4 |

| C-2 | 150.4 |

Note: This table presents a selection of characteristic shifts and is not exhaustive.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of Kushenols. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

Biological Activities and Signaling Pathways

Various Kushenol compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These activities are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory and Antioxidant Activity of Kushenol C

Kushenol C has been shown to possess anti-inflammatory and antioxidant properties[6][7]. It can suppress the production of inflammatory mediators and protect against oxidative stress[6][7]. One of the proposed mechanisms involves the upregulation of the Nrf2/HO-1 pathway.

Anti-Cancer Activity of Kushenol A

Kushenol A has been investigated for its anti-proliferative effects in breast cancer cells[8][9]. Studies suggest that it can induce apoptosis and cause cell cycle arrest by inhibiting the PI3K/AKT/mTOR signaling pathway[8][9].

References

- 1. Kushenol A | C25H28O5 | CID 44563121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kushenol B | C30H36O6 | CID 5318891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kushenol C | C25H26O7 | CID 5481237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kushenol W | C21H22O7 | CID 42608033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Prenylated Flavonoids from Sophora flavescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of prenylated flavonoids derived from the medicinal plant Sophora flavescens. For centuries, this plant has been a cornerstone of traditional Chinese medicine, and modern research is now elucidating the mechanisms behind its therapeutic effects. This document summarizes the current understanding of these bioactive compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in their activity.

Overview of Pharmacological Activities

Prenylated flavonoids from Sophora flavescens exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development. The primary activities investigated include anti-inflammatory, anti-tumor, antioxidant, and estrogenic effects. These biological actions are attributed to the unique chemical structures of these flavonoids, which feature isoprenoid side chains that enhance their interaction with cellular targets.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of prominent prenylated flavonoids from Sophora flavescens, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Prenylated Flavonoids

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Kushenol C | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Dose-dependent suppression | [1] |

| Sophoraflavanone M | NO, IL-6, TNF-α, MCP-1 Production Inhibition | RAW264.7 Macrophages | Significant reduction at non-toxic concentrations | [2][3] |

| Compound 35 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 4.6 ± 1.1 | [4] |

| L-NMMA (Control) | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 21.8 ± 0.9 | [4] |

Table 2: Antiproliferative Activity of Prenylated Flavonoids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 22 | HepG2 (Hepatoma) | 0.46 ± 0.1 | [4] |

| Cisplatin (Control) | HepG2 (Hepatoma) | 24.5 ± 0.8 | [4] |

Table 3: Anti-tyrosinase Activity of Prenylated Flavonoids

| Compound | Assay | IC₅₀ (µM) | Reference |

| Isoanhydroicaritin (IAI) | Mushroom Tyrosinase Inhibition | 0.7 | [5] |

| Kurarinone (KR) | Mushroom Tyrosinase Inhibition | 7.1 | [5] |

| Sophoraflavanone G (SG) | Mushroom Tyrosinase Inhibition | 6.7 | [5] |

Key Signaling Pathways

The pharmacological effects of prenylated flavonoids from Sophora flavescens are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate the key pathways influenced by these compounds.

Caption: NF-κB Signaling Pathway Inhibition by Sophoraflavanone M.

Caption: JNK/AP-1 Signaling Pathway Inhibition by Sophoraflavanone M.

Caption: PI3K/Akt Signaling Pathway Inhibition by Sophoraflavanone G.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prenylated flavonoids from Sophora flavescens.

Extraction and Isolation of Prenylated Flavonoids

A common method for extracting and isolating these compounds is as follows:

-

Extraction: The air-dried and crushed roots of Sophora flavescens are extracted with 95% aqueous ethanol at room temperature. This process is typically repeated three times to ensure maximum yield.[6]

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to obtain a residue.[6]

-

Fractionation: The residue is suspended in water and then partitioned with ethyl acetate. The ethyl acetate phase, which is enriched with flavonoids, is collected and concentrated.[6]

-

Purification: The crude flavonoid extract is further purified using column chromatography techniques such as silica gel, Sephadex LH-20, and semi-preparative HPLC to isolate individual prenylated flavonoids.[7]

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.[8]

-

Compound Treatment: Treat the cells with various concentrations of the prenylated flavonoid for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[8]

Caption: MTT Assay Experimental Workflow.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.[10]

-

Stimulation and Treatment: Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[10]

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.[10]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with a solution like 5% non-fat milk to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.[12]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[12]

-

PCR Amplification: Amplify the cDNA using gene-specific primers for the target gene and a reference gene (e.g., GAPDH or β-actin) in a thermal cycler.[12]

-

Analysis: Analyze the PCR products by gel electrophoresis to visualize the gene expression levels. For quantitative real-time PCR (qRT-PCR), the amplification is monitored in real-time using a fluorescent dye.[12]

Conclusion

The prenylated flavonoids from Sophora flavescens represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects, are underpinned by their ability to modulate key cellular signaling pathways. This guide provides a comprehensive overview of the current knowledge, offering valuable data and methodologies to support further research and development in this promising area of natural product-based drug discovery. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. ijrr.com [ijrr.com]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

Methodological & Application

In Vitro Experimental Protocols for Kushenol Derivatives: A Focus on Kushenol A and C

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for "Kushenol O" did not yield specific in vitro experimental protocols or published research under this designation. It is possible that this is a less common derivative of the kushenol family of flavonoids, is known by another name, or is a very recent discovery not yet widely documented.

However, significant research is available for other closely related kushenol compounds isolated from Sophora flavescens, particularly Kushenol A and Kushenol C. These compounds share a common chemical scaffold and exhibit various biological activities. This document provides detailed application notes and protocols for in vitro studies of Kushenol A and C, which can serve as a valuable reference for researchers interested in the bioactivities of this class of molecules.

Kushenol C: Anti-Inflammatory and Anti-Oxidative Stress Activities

Kushenol C (KC) is a prenylated flavonoid that has demonstrated significant anti-inflammatory and anti-oxidative stress properties in various in vitro models.[1][2][3]

Quantitative Data Summary

| Cell Line | Treatment | Concentration(s) | Duration | Key Findings | Reference(s) |

| RAW264.7 Macrophages | Kushenol C + LPS (1 µg/mL) | 50 µM, 100 µM | 24 hours | Dose-dependent suppression of NO, PGE2, IL-6, IL-1β, MCP-1, and IFN-β production. | [1][4][5] |

| HaCaT Keratinocytes | Kushenol C + tBHP (1 mM) | 50 µM | 24 hours | Prevention of tBHP-induced cell death and DNA damage. | [2][6] |

| HEPG2 Hepatocellular Carcinoma | Kushenol C + tBHP (0.5 mM) | 10, 20, 30, 40, 50 µM | 24 hours | Protection against tBHP-induced cell death, apoptosis, and ROS generation. |

Experimental Protocols

1. Cell Culture and Viability Assay

-

Cell Lines: RAW264.7 murine macrophages, HaCaT human keratinocytes.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW264.7 cells (2 × 10^5 cells/mL) or HaCaT cells (1 × 10^5 cells/mL) in 96-well plates and incubate for 24 hours.[6]

-

Treat RAW264.7 cells with Kushenol C (0, 12.5, 25, 50, 100 µM) and HaCaT cells with Kushenol C (0, 10, 20, 30, 40, 50 µM) for 24 hours.[6]

-

Add EZ-Cytox reagent (10 µL) to each well and incubate for 4 hours.[6]

-

Measure the absorbance at 450 nm using a microplate reader.

-

2. Measurement of Nitric Oxide (NO) Production in RAW264.7 Cells

-

Protocol:

-

Pretreat RAW264.7 cells with Kushenol C (50 or 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

3. Western Blot Analysis for Protein Expression

-

Protocol:

-

For RAW264.7 cells, pretreat with Kushenol C (50 and 100 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 4 or 20 hours.[6]

-

For HaCaT cells, pretreat with Kushenol C (50 µM) for 1 hour, then stimulate with tert-Butyl hydroperoxide (tBHP) (1 mM) for 6 hours.[6]

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C to collect the supernatant containing total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies (e.g., iNOS, COX-2, p-STAT1, p-NF-κB, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Measurement of Reactive Oxygen Species (ROS) in HaCaT Cells

-

Protocol:

-

Pretreat HaCaT cells with Kushenol C (50 µM) for 1 hour.

-

Induce oxidative stress with tBHP (1 mM) for 1 hour.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Signaling Pathways

Kushenol C has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Caption: Kushenol C signaling pathways in inflammation and oxidative stress.

Kushenol A: Anti-Proliferative and Pro-Apoptotic Activities

Kushenol A has been investigated for its anti-tumor effects, particularly in breast cancer and non-small-cell lung cancer cells.[5][7]

Quantitative Data Summary

| Cell Line | Treatment | Concentration(s) | Duration | Key Findings | Reference(s) |

| MDA-MB-231, MCF-7, BT474 (Breast Cancer) | Kushenol A | 4, 8, 16 µM | 48 hours | Reduced cell proliferation, induced G0/G1 cell cycle arrest and apoptosis. | [5] |

| A549, NCI-H226 (NSCLC) | Kushenol A | 0-60 µg/mL | 24 hours | Potent cytotoxic effects, with IC50 values of 5.3 µg/mL (A549) and 20.5 µg/mL (NCI-H226). |

Experimental Protocols

1. Cell Proliferation Assay (CCK-8)

-

Cell Lines: MDA-MB-231, MCF-7, BT474 human breast cancer cells.

-

Protocol:

-

Seed cells in 96-well plates.

-

Treat with Kushenol A (4, 8, 16 µM) for 48 hours.[5]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

2. Colony Formation Assay

-

Protocol:

-

Seed a low density of cells in 6-well plates.

-

Treat with Kushenol A at the desired concentrations.

-

Allow the cells to grow for 1-2 weeks, replacing the medium with fresh medium containing Kushenol A every 2-3 days.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Protocol:

-

Treat cells with Kushenol A (4, 8, 16 µM) for 48 hours.[5]

-

Harvest the cells and fix them in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

4. Apoptosis Assay by Flow Cytometry

-

Protocol:

-

Treat cells with Kushenol A for the desired time and concentration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway

Kushenol A has been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[5][7]

Caption: Kushenol A inhibits the PI3K/AKT/mTOR signaling pathway.

These protocols and data for Kushenol A and C provide a solid foundation for designing and conducting in vitro studies on related flavonoid compounds. Researchers are encouraged to adapt these methodologies to their specific experimental needs and cell systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kushenol O in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol O is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine. Recent research has highlighted its potential as an anti-cancer agent, particularly in papillary thyroid carcinoma (PTC), where it is suggested to modulate the tumor immune microenvironment. While comprehensive in vivo dosage data for this compound is still emerging, this document provides recommended starting points and protocols based on studies of structurally similar kushenol compounds. These guidelines are intended to support the design of animal model studies for evaluating the therapeutic potential of this compound.

Recommended Dosage of this compound for Animal Model Studies

Disclaimer: The following dosage recommendations for this compound are extrapolated from in vivo studies on other prenylated flavonoids from Sophora flavescens, such as Kushenol A and Kushenol I. Due to the lack of direct experimental data for this compound, it is imperative that researchers conduct preliminary dose-finding and toxicity studies for their specific animal model and disease context.

Table 1: Estimated Dosage of this compound for Preclinical Animal Models

| Animal Model | Disease/Condition | Route of Administration | Estimated Dosage Range (mg/kg/day) | Dosing Frequency | Study Duration | Reference Compound(s) |

| Mouse (Nude) | Breast Cancer Xenograft | Oral Gavage | 25 - 50 | Once daily | 2 - 4 weeks | Kushenol A[1][2] |

| Mouse (BALB/c) | Ulcerative Colitis (DSS-induced) | Oral Gavage | 20 - 40 | Once daily | 1 - 2 weeks | Kushenol I[3] |

| Mouse (C57BL/6) | UVB-Induced Skin Damage | Topical Application | 1% - 2% (w/v) solution | Once daily | 1 - 2 weeks | Kushenol C[4] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Xenograft Mouse Model of Cancer

This protocol is adapted from studies on Kushenol A in a breast cancer xenograft model.[1][2]

1. Cell Culture and Reagent Preparation:

- Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

- Prepare this compound by dissolving it in a suitable vehicle such as DMSO, and then dilute it in PBS or corn oil for oral administration. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.

2. Animal Model:

- Use female athymic nude mice (4-6 weeks old).

- Subcutaneously inject 2 x 10⁶ cancer cells in 100 µL of PBS into the right flank of each mouse.

- Monitor tumor growth daily.

3. Dosing:

- When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into control and treatment groups (n=5-10 per group).

- Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily via oral gavage.

- Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

4. Endpoint Analysis:

- After the designated treatment period (e.g., 21 days), euthanize the mice.

- Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and preserve the rest at -80°C for Western blot and qRT-PCR analysis.

- Collect blood samples for serum biomarker analysis.

Protocol 2: Assessment of Anti-Inflammatory Effects of this compound in a Murine Model of Colitis

This protocol is based on a study using Kushenol I in a DSS-induced colitis model.[3]

1. Reagent Preparation:

- Prepare this compound for oral administration as described in Protocol 1.

- Prepare a 3-5% (w/v) solution of dextran sulfate sodium (DSS) in drinking water.

2. Animal Model:

- Use male C57BL/6 mice (8-10 weeks old).

- Induce colitis by providing DSS solution as the sole source of drinking water for 7 days.

3. Dosing:

- Randomize mice into control, DSS-only, and DSS + this compound treatment groups (n=8-10 per group).

- Administer this compound (e.g., 20 or 40 mg/kg) or vehicle control daily via oral gavage, starting from the first day of DSS administration.

4. Monitoring and Endpoint Analysis:

- Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

- At the end of the study (e.g., day 8), euthanize the mice.

- Measure colon length.

- Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and analysis of inflammatory markers (e.g., cytokines) via ELISA, Western blot, or qRT-PCR.

Signaling Pathways and Experimental Workflows